Lipophilicity and Polar Surface Area: 2.76-Fold PSA Increase Versus 5-Chloro Analog Enables Different ADME Profile
The 5-nitro group fundamentally alters the physicochemical profile of the 3-phenyl-2,1-benzisoxazole scaffold compared to its closest C5-substituted analog. The target compound (5-nitro-3-phenyl-2,1-benzisoxazole) exhibits a computed octanol-water partition coefficient (LogP) of 3.93 and a polar surface area (PSA) of 71.85 Ų . In contrast, the 5-chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) has a LogP of 3.87–4.15 and a PSA of only 26.03 Ų . The 3-phenyl-2,1-benzisoxazole (CAS 5176-14-7), lacking any C5 substituent, has an intermediate LogP of 3.49 . The 2.76-fold higher PSA of the nitro analog predicts reduced passive membrane permeability, altered blood-brain barrier penetration, and distinct oral bioavailability compared to the chloro analog, while the LogP values remain in a similar range, indicating that the differentiation is driven primarily by hydrogen-bonding capacity rather than gross lipophilicity.
| Evidence Dimension | Physicochemical properties: LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.93; PSA = 71.85 Ų (C13H8N2O3, MW = 240.21) |
| Comparator Or Baseline | 5-Chloro-3-phenyl-2,1-benzisoxazole: LogP = 3.87–4.15, PSA = 26.03 Ų; 3-Phenyl-2,1-benzisoxazole: LogP = 3.49, PSA not reported |
| Quantified Difference | PSA increase: 71.85 vs. 26.03 Ų (2.76×); LogP range overlap (3.93 vs. 3.87–4.15) with the chloro analog; ΔLogP = +0.44 vs. unsubstituted 3-phenyl analog |
| Conditions | Computed values from chemical database entries using standard prediction algorithms (XLogP, topological PSA) |
Why This Matters
A 2.76-fold higher PSA directly impacts membrane permeability predictions and may disqualify or qualify this compound for specific CNS-targeted vs. peripherally restricted research programs, making it a non-interchangeable procurement choice.
